Nadolol EP Impurity G

Catalog No.
S1521071
CAS No.
33841-03-1
M.F
C17H27NO2
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nadolol EP Impurity G

CAS Number

33841-03-1

Product Name

Nadolol EP Impurity G

IUPAC Name

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C17H27NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3

InChI Key

ZTYWAQSTDRZAAS-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O

Synonyms

1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]-2-propanol; 1-(tert-Butylamino)-3-[(5,6,7,8-tetrahydro-1-naphthyl)oxy]-2-propanol

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O

Here's what we currently know:

  • Impurity Profiling and Monitoring

    Nadolol EP Impurity G is one of several impurities that can be present in Nadolol. Researchers investigate the presence and quantity of these impurities to ensure the quality and consistency of Nadolol drug products. This helps in maintaining safety and efficacy of the medication [].

  • Potential Interfering Agent

    Some studies suggest that Nadolol EP Impurity G, along with other Nadolol impurities, might interfere with analytical methods used to measure the concentration of Nadolol in biological samples. This can lead to inaccurate measurement of the intended drug, affecting scientific research on Nadolol's pharmacokinetics or metabolism [].

Nadolol EP Impurity G, with the chemical formula C17H27NO2 and CAS number 33841-03-1, is a noted impurity in the pharmaceutical compound nadolol. Nadolol itself is a non-selective beta-adrenergic receptor blocker commonly used to manage hypertension, angina pectoris, and certain cardiac arrhythmias. The presence of impurities like Nadolol EP Impurity G can affect the efficacy and safety profile of the drug, making its characterization essential for quality control in pharmaceutical formulations .

Nadolol EP Impurity G is not a therapeutic agent and does not possess the beta-blocking activity of Nadolol. Its mechanism of action is not relevant in the context of scientific research.

Limitations and Future Research

  • Detailed information on the formation mechanisms and potential impact of Nadolol EP Impurity G is limited, likely due to its role as a byproduct.
  • Further research could explore the potential biological effects of Nadolol EP Impurity G, although its low abundance in the final drug product makes this less of a priority.

Nadolol EP Impurity G is derived from the structural modifications of nadolol. Its chemical structure allows it to participate in various reactions typical of secondary amines and alcohols. Key reactions may include:

  • Hydrolysis: Involving the cleavage of ester or amide bonds under acidic or basic conditions.
  • Oxidation: The alcohol functional group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can also undergo reduction reactions, potentially converting carbonyl groups back to alcohols.

The specific reaction pathways would depend on the conditions (e.g., pH, temperature) and reagents used in the reaction .

Although Nadolol EP Impurity G is primarily recognized as an impurity, its biological activity has been noted in some studies. It exhibits properties similar to nadolol but with reduced potency as a beta-blocker. This impurity may interact with beta-adrenergic receptors, potentially influencing cardiovascular responses, although its clinical significance remains unclear. Further research is necessary to elucidate its pharmacological effects and any potential therapeutic implications .

The synthesis of Nadolol EP Impurity G typically involves:

  • Synthetic Pathways: It can be synthesized through various organic reactions that modify the nadolol structure, such as:
    • Alkylation: Introducing alkyl groups to the nitrogen atom.
    • Dehydration: Removing water from intermediate compounds to form the final structure.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to separate and purify Nadolol EP Impurity G from other components in the synthesis process .

Nadolol EP Impurity G primarily serves as a reference standard in pharmaceutical quality control. Its characterization is crucial for:

  • Quality Assurance: Ensuring that pharmaceutical formulations meet regulatory standards regarding impurities.
  • Research: Studying its effects on beta-adrenergic activity and understanding its role in drug metabolism.

While it does not have direct therapeutic applications, monitoring its levels in nadolol formulations is vital for patient safety .

Interaction studies involving Nadolol EP Impurity G focus on its effects when present alongside nadolol. Research indicates that impurities can alter the pharmacokinetics of the main drug:

  • Synergistic Effects: Potentially enhancing or diminishing the therapeutic effects of nadolol.
  • Adverse Reactions: Understanding how impurities might contribute to side effects or toxicity.

Further investigations are needed to fully understand these interactions and their clinical relevance .

Nadolol EP Impurity G shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
NadololYesHypertension treatmentNon-selective beta-blocker
PropranololYesAnxiety, hypertensionSelective beta-blocker
AtenololYesHypertension, anginaCardioselective beta-blocker
TimololYesGlaucoma treatmentTopical application for eye drops

Nadolol EP Impurity G stands out due to its status as an impurity rather than a therapeutic agent, emphasizing the importance of monitoring such compounds in drug formulations .

Nadolol EP Impurity G, chemically designated as (2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol with CAS number 33841-03-1, represents a significant process-related impurity encountered during nadolol manufacturing [1] [2]. This compound, also known as dideoxy nadolol, possesses a molecular formula of C₁₇H₂₇NO₂ and a molecular weight of 277.4 grams per mole, distinguishing it from nadolol through the absence of two hydroxyl groups on the tetrahydronaphthalene ring system [1] [2]. The impurity's formation is intrinsically linked to the synthetic pathway employed for nadolol production, particularly during the hydroxylation step that converts the tetrahydronaphthalene precursor to the final dihydroxy product [3] [6].

PropertyValue
CAS Number33841-03-1
Molecular FormulaC₁₇H₂₇NO₂
Molecular Weight (g/mol)277.4
IUPAC Name(2RS)-1-[(1,1-dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol
Chemical ClassBeta-blocker impurity
Structural RelationshipLacks two hydroxyl groups compared to nadolol
Physical StateWhite crystalline powder
Purity Level>98%
Alternative NamesDideoxy nadolol; 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol

Mechanistic Insights into Impurity Formation During Nadolol Synthesis

The formation of Nadolol EP Impurity G occurs through multiple mechanistic pathways during the multistep synthesis of nadolol from 5,8-dihydronaphthol as the starting material [3] [6] [7]. The primary synthetic route involves the initial reaction of 5,8-dihydronaphthol with epichlorohydrin in the presence of tetraethylammonium hydroxide as a catalyst, followed by ring-opening with tertiary-butylamine and subsequent hydroxylation using potassium iodate, iodine, and glacial acetic acid under anhydrous conditions [3] [6].

The mechanistic formation of Nadolol EP Impurity G can be attributed to several competing reaction pathways. The most significant pathway involves the incomplete hydroxylation of the intermediate 1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol during the oxidative hydroxylation step [3] [6]. Under standard nadolol manufacturing conditions, this intermediate should undergo cis-hydroxylation at the 6,7-positions of the tetrahydronaphthalene ring system to yield the desired nadolol product [3] [7]. However, when hydroxylation conditions are suboptimal or when competing side reactions occur, a portion of the intermediate bypasses this hydroxylation step, resulting in the formation of Nadolol EP Impurity G [3] [6].

The hydroxylation mechanism involves the formation of an iodonium acetate intermediate through the reaction of potassium iodate and iodine in glacial acetic acid [3] [6] [7]. This intermediate then undergoes nucleophilic attack by the olefinic bond in the tetrahydronaphthalene ring, followed by hydrolysis to yield the cis-diol structure characteristic of nadolol [7] [8]. The formation of Nadolol EP Impurity G occurs when this hydroxylation sequence is interrupted or when alternative reaction pathways predominate [3] [6].

Side reactions contributing to impurity formation include the direct reaction of the epoxide intermediate with tert-butylamine without subsequent hydroxylation, alternative nucleophilic attack patterns during the ring-opening step, and degradation reactions under the acidic conditions employed during the synthesis [14] [29]. The presence of water during the hydroxylation step has been identified as particularly detrimental, as it can lead to competing hydrolysis reactions that bypass the desired hydroxylation pathway [3] [6] [7].

Impurity Formation RouteMechanismControl Strategy
Incomplete hydroxylationBypass of hydroxylation step in nadolol synthesisOptimize hydroxylation conditions (temperature, time, reagent ratios)
Side reaction during epoxide openingDirect reaction of epoxide with tert-butylamine without subsequent hydroxylationControl reaction selectivity through careful pH and temperature management
Degradation during storageLoss of hydroxyl groups under acidic/basic conditionsImplement proper storage conditions and stability testing
Competing reaction pathwaysAlternative nucleophilic attack patternsMonitor reaction kinetics and optimize reaction parameters
Starting material impuritiesImpurities in 5,8-dihydronaphthol starting materialImprove starting material purity through purification

Critical Analysis of Patent Literature on Nadolol Manufacturing Processes

The patent literature reveals significant evolution in nadolol manufacturing processes, with particular emphasis on strategies to minimize impurity formation including Nadolol EP Impurity G [3] [6] [7] [8]. The seminal United States Patent 5,319,141, filed by Karimian, describes a revolutionary water-free hydroxylation process that achieved exceptional purity levels exceeding 99.7 percent, substantially higher than the United States Pharmacopeia specification of 99.4-99.5 percent [3] [6].

This patent specifically addresses the formation of process-related impurities, identifying several new impurity structures that arise during conventional manufacturing processes [3] [6]. The critical innovation described in this patent involves the elimination of water from the hydroxylation step, which was demonstrated to significantly reduce the formation of incomplete hydroxylation products such as Nadolol EP Impurity G [3] [6] [7]. The process employs an essentially water-free environment during the reaction with potassium iodate, iodine, potassium acetate, and glacial acetic acid [3] [6].

European Patent EP0445250B1 provides additional mechanistic insights into the hydroxylation process and identifies specific conditions that lead to impurity formation [7] [8]. This patent describes the use of a one-vessel synthesis approach that avoids the isolation of intermediate compounds, thereby reducing opportunities for impurity formation through side reactions [7] [8]. The process described achieves yields greater than 40 percent while maintaining exceptionally high purity levels [7] [8].

The patent literature consistently emphasizes the importance of anhydrous conditions during the hydroxylation step [3] [6] [7] [8]. Canadian Letters Patent 1,064,965, referenced in the subsequent improvements, employed aqueous acetic acid conditions that resulted in lower yields and higher impurity levels [3] [6]. The transition to anhydrous conditions represents a fundamental advancement in controlling impurity formation, particularly for compounds like Nadolol EP Impurity G that arise from incomplete hydroxylation reactions [3] [6] [7].

Comparative analysis of the patent literature reveals that earlier processes, such as those described in Canadian Letters Patent 882,705, required high-pressure reactors and silver acetate as reagents, conditions that promoted alternative reaction pathways leading to impurity formation [3] [6] [12]. The elimination of these harsh conditions and the adoption of milder, more selective reagent systems has been instrumental in reducing impurity levels [3] [6] [7].

Manufacturing Process StepsReaction ConditionsKey Parameters
1. Starting Material Preparation5,8-dihydronaphthol (80% pure) + epichlorohydrinMolar ratio 1:1.2 (naphthol:epichlorohydrin)
2. Epoxide FormationTetraethylammonium hydroxide catalyst, 80°C, 2.5 hoursNitrogen atmosphere, vacuum distillation
3. Ring Opening with tert-Butylaminetert-Butylamine, reflux 6 hours, room temperature overnightExothermic reaction, requires cooling
4. Hydroxylation (for nadolol)Potassium iodate, iodine, glacial acetic acid, 60-75°C (water-free)Anhydrous conditions essential
5. Purification and IsolationSolvent extraction, crystallization from methanol-acetoneActivated charcoal treatment for purity

Process Optimization Strategies for Impurity Mitigation

The mitigation of Nadolol EP Impurity G formation requires comprehensive optimization strategies targeting multiple aspects of the manufacturing process [35] [36] [39] [40]. These strategies encompass reaction condition optimization, reagent selection, process monitoring, and purification enhancement [35] [39] [40].

Water elimination represents the most critical optimization strategy for reducing Nadolol EP Impurity G formation [3] [6] [7]. The implementation of rigorously anhydrous conditions throughout the hydroxylation step prevents competing hydrolysis reactions that can bypass the desired cis-hydroxylation pathway [3] [6] [7]. This approach requires careful handling of reagents, use of molecular sieves or other drying agents, and maintenance of inert atmosphere conditions during critical reaction steps [3] [6].

Temperature control during the hydroxylation step has been identified as a crucial parameter for impurity mitigation [3] [6] [7] [22]. Optimal temperature ranges of 60-75 degrees Celsius have been established to promote selective cis-hydroxylation while minimizing side reactions that lead to impurity formation [3] [6]. Temperature excursions outside this range can result in incomplete hydroxylation or alternative reaction pathways that increase Nadolol EP Impurity G levels [3] [6] [22].

Reagent stoichiometry optimization has proven essential for controlling impurity formation [3] [6] [7]. The molar ratios of potassium iodate, iodine, and substrate must be carefully balanced to ensure complete hydroxylation while avoiding excess reagent conditions that can promote side reactions [3] [6]. Systematic design of experiments approaches have been employed to identify optimal reagent ratios that minimize impurity formation while maximizing product yield [39] [42].

Process analytical technology implementation provides real-time monitoring capabilities for early detection and control of impurity formation [34] [39] [40]. High-performance liquid chromatography monitoring at key process steps enables immediate identification of conditions leading to increased Nadolol EP Impurity G formation, allowing for rapid process adjustments [28] [34] [38]. This approach has been particularly effective in commercial manufacturing environments where batch-to-batch consistency is critical [34] [40].

Purification enhancement strategies have been developed to remove Nadolol EP Impurity G from the final product when formation cannot be completely prevented [35] [38] [40]. These strategies include multiple recrystallization steps using methanol-acetone solvent systems, activated charcoal treatment for removal of colored impurities, and optimized washing procedures [3] [6] [40]. The chromatographic separation of nadolol stereoisomers has also been investigated as a means of removing specific impurity fractions [15] [16].

Starting material quality control represents another critical aspect of impurity mitigation [35] [40] [41]. The use of high-purity 5,8-dihydronaphthol starting material, typically greater than 95 percent purity, significantly reduces the formation of process-related impurities including Nadolol EP Impurity G [3] [6] [20]. Comprehensive characterization of starting material impurity profiles enables prediction and control of downstream impurity formation [35] [38] [41].

Optimization ApproachImplementationExpected Outcome
Water EliminationUse anhydrous conditions throughout synthesisReduced formation of incomplete hydroxylation products
Reaction Temperature ControlMaintain 60-75°C during hydroxylation stepImproved selectivity for desired cis-isomer formation
Reagent StoichiometryOptimize potassium iodate:iodine:substrate ratiosMinimized side product formation
Purification EnhancementMultiple recrystallization and charcoal treatmentEnhanced final product purity (>99.7%)
Process MonitoringHigh-performance liquid chromatography monitoring at each stepEarly detection and control of impurity formation

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Dates

Last modified: 04-15-2024

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